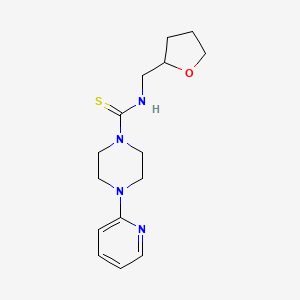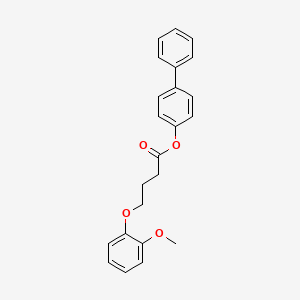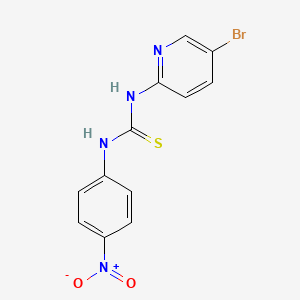
N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, commonly known as DMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a member of the morpholinecarbothioamide family and is a potent inhibitor of the enzyme thioredoxin reductase (TrxR).
Mechanism of Action
DMT exerts its effects by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which is a key enzyme involved in regulating the cellular redox state. N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide plays a crucial role in maintaining the balance between oxidized and reduced thioredoxin, which is important for various cellular processes, including DNA synthesis, protein folding, and apoptosis. Inhibition of N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide by DMT leads to an accumulation of oxidized thioredoxin, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMT has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. In addition, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMT has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMT is its potent inhibitory effects on N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which makes it a promising candidate for cancer therapy. However, one of the limitations of DMT is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DMT has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several areas of research that could be explored in the future with regards to DMT. One potential direction is the development of more potent and selective N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide inhibitors based on the structure of DMT. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory effects of DMT, which could lead to the development of new anti-inflammatory agents. Finally, the potential use of DMT as a radioprotective agent in cancer therapy could also be explored.
Scientific Research Applications
DMT has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which plays a crucial role in regulating redox signaling and protecting cells from oxidative stress. DMT has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-17(9-11(2)20-10)15(21)16-12-5-6-13(18-3)14(7-12)19-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWSSOWFPWBKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B4129311.png)

![diisopropyl 5-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4129328.png)
![methyl 1-amino-8,8-dimethyl-5-(1-piperidinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4129333.png)
![N-[2-(methylthio)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4129344.png)
![diethyl 3-methyl-5-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4129352.png)

![N'-[(4-biphenylyloxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B4129354.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4129369.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4129379.png)
![7-ethyl 3-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4129397.png)
![ethyl 4-[2-(allyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4129401.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4129409.png)